molecular formula C29H42N4O6S B1238873 N-{4-[(1-Hydroxycarbamoyl-2-methyl-propyl)-(2-morpholin-4-YL-ethyl)-sulfamoyl]-4-pentyl-benzamide

N-{4-[(1-Hydroxycarbamoyl-2-methyl-propyl)-(2-morpholin-4-YL-ethyl)-sulfamoyl]-4-pentyl-benzamide

Cat. No.: B1238873
M. Wt: 574.7 g/mol
InChI Key: YJNCFXPJICILOK-HHHXNRCGSA-N
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Description

SC-74020 is a small molecule belonging to the class of organic compounds known as benzanilides. These compounds contain an anilide group in which the carboxamide group is substituted with a benzene ring. SC-74020 has been studied for its potential as an inhibitor of matrix metalloproteinases, particularly matrix metalloproteinase-2 (MMP-2), which plays a role in tumor cell metastasis and angiogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SC-74020 involves the formation of a hydroxamic acid inhibitor. The preparation typically includes the following steps:

    Formation of Benzanilide Core: The core structure is synthesized by reacting aniline with benzoyl chloride under basic conditions.

    Introduction of Hydroxamic Acid Group: The benzanilide core is then reacted with hydroxylamine to introduce the hydroxamic acid group.

    Final Modifications: Additional functional groups are introduced to enhance the inhibitory activity against MMP-2.

Industrial Production Methods: Industrial production of SC-74020 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: SC-74020 primarily undergoes the following types of reactions:

    Oxidation: The hydroxamic acid group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Various substituents can be introduced to the benzanilide core to modify its properties.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles.

Major Products: The major products formed from these reactions include modified benzanilide derivatives with altered inhibitory activity against MMP-2.

Scientific Research Applications

Mechanism of Action

SC-74020 exerts its effects by inhibiting the activity of matrix metalloproteinase-2 (MMP-2). The hydroxamic acid group of SC-74020 binds to the zinc ion in the active site of MMP-2, preventing the enzyme from catalyzing the degradation of extracellular matrix components. This inhibition reduces tumor cell invasion and metastasis .

Comparison with Similar Compounds

Uniqueness of SC-74020: SC-74020 is unique due to its specific binding affinity to the zinc ion in the active site of MMP-2. This specificity makes it a valuable tool for studying the inhibition of MMP-2 and its role in cancer metastasis. Additionally, SC-74020’s structure allows for modifications that can enhance its inhibitory activity and selectivity .

Properties

Molecular Formula

C29H42N4O6S

Molecular Weight

574.7 g/mol

IUPAC Name

N-[4-[[(2R)-1-(hydroxyamino)-3-methyl-1-oxobutan-2-yl]-(2-morpholin-4-ylethyl)sulfamoyl]phenyl]-4-pentylbenzamide

InChI

InChI=1S/C29H42N4O6S/c1-4-5-6-7-23-8-10-24(11-9-23)28(34)30-25-12-14-26(15-13-25)40(37,38)33(27(22(2)3)29(35)31-36)17-16-32-18-20-39-21-19-32/h8-15,22,27,36H,4-7,16-21H2,1-3H3,(H,30,34)(H,31,35)/t27-/m1/s1

InChI Key

YJNCFXPJICILOK-HHHXNRCGSA-N

Isomeric SMILES

CCCCCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(CCN3CCOCC3)[C@H](C(C)C)C(=O)NO

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(CCN3CCOCC3)C(C(C)C)C(=O)NO

Synonyms

SC 74020
SC-74020
SC74020

Origin of Product

United States

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